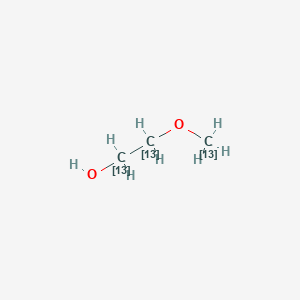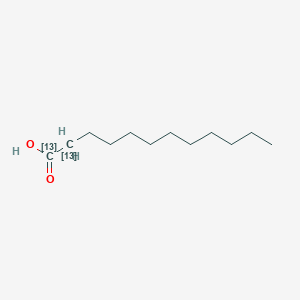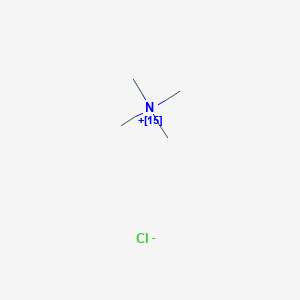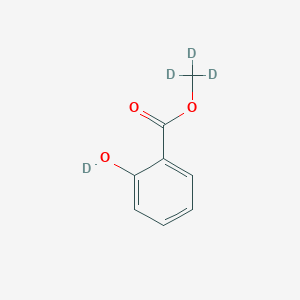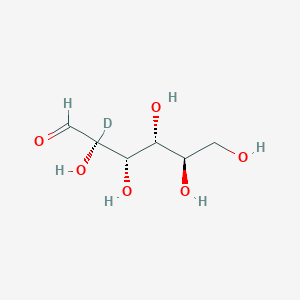
Yttrium(III) 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium(III) 2,2,2-trifluoroacetate is a chemical compound with the formula Y(CF3COO)3. It is a coordination compound where yttrium is bonded to three trifluoroacetate ligands. This compound is known for its use in various scientific and industrial applications due to its unique properties, such as high thermal stability and the ability to form stable complexes.
Mecanismo De Acción
Yttrium(III) trifluoroacetate, also known as Yttrium(III) 2,2,2-trifluoroacetate or Yttrium(III)trifluoroacetate, is a fluorinated yttrium compound with a variety of applications in different fields .
Target of Action
The primary target of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It is also used in the manufacture of non-ferrous alloy iron and steel, and as an additive .
Mode of Action
The compound undergoes thermal decomposition under different atmospheres . The first decomposition stage (310 °C) involves the complete removal of carbon (organic part) and the formation of yttrium fluoride . Yttria (Y 2 O 3) is formed at 1200 °C through a slow process controlled by the out diffusion of fluorine that involves the formation of yttrium oxyfluoride as an intermediate .
Biochemical Pathways
The precursor decomposition takes places in five different stages: dehydration, formation of yttrium fluoride as a stable intermediate, decomposition of YF 3 to form a non-stoichiometric yttrium oxyfluoride, formation of stoichiometric yttrium oxyfluoride, and decomposition of YOF into yttria .
Result of Action
The result of the action of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It also results in the formation of yttrium fluoride, yttrium oxyfluoride, and yttria during its thermal decomposition .
Action Environment
The action of Yttrium(III) trifluoroacetate is influenced by environmental factors such as temperature and atmosphere . For instance, the kinetics and final particle structure are strongly affected when the oxygen (water) partial pressure is as low as 0.02% (<0.002%) .
Métodos De Preparación
Yttrium(III) 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of yttrium oxide (Y2O3) with trifluoroacetic acid (CF3COOH) in the presence of water. The reaction typically proceeds as follows:
Y2O3+6CF3COOH→2Y(CF3COO)3+3H2O
This reaction is usually carried out under controlled conditions to ensure the complete conversion of yttrium oxide to this compound. The product can be purified by recrystallization from an appropriate solvent .
Análisis De Reacciones Químicas
Yttrium(III) 2,2,2-trifluoroacetate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and complex formation.
Thermal Decomposition: When heated, this compound decomposes to form yttrium fluoride (YF3) and other volatile products such as carbon dioxide (CO2) and trifluoroacetic acid (CF3COOH).
Hydrolysis: In the presence of water, this compound can hydrolyze to form yttrium hydroxide (Y(OH)3) and trifluoroacetic acid.
Complex Formation: This compound can form complexes with various ligands, which can be used in the synthesis of advanced materials such as superconductors and optical materials.
Aplicaciones Científicas De Investigación
Yttrium(III) 2,2,2-trifluoroacetate has a wide range of applications in scientific research and industry:
Comparación Con Compuestos Similares
Yttrium(III) 2,2,2-trifluoroacetate can be compared with other metal trifluoroacetates, such as:
Lanthanum(III) trifluoroacetate: Similar to this compound, lanthanum(III) trifluoroacetate is used in the synthesis of lanthanum-based materials.
Cerium(III) trifluoroacetate: This compound is used in the preparation of cerium-based catalysts and materials.
Neodymium(III) trifluoroacetate: Used in the synthesis of neodymium-based magnetic materials and optical devices.
This compound is unique due to its specific applications in the synthesis of yttrium-based materials, which have distinct properties such as high thermal stability and chemical resistance .
Propiedades
Número CAS |
304851-95-4 |
|---|---|
Fórmula molecular |
C2H3F3O3Y+3 |
Peso molecular |
220.94 g/mol |
Nombre IUPAC |
2,2,2-trifluoroacetic acid;yttrium(3+);hydrate |
InChI |
InChI=1S/C2HF3O2.H2O.Y/c3-2(4,5)1(6)7;;/h(H,6,7);1H2;/q;;+3 |
Clave InChI |
YZWUVFWZDRZALX-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Y+3] |
SMILES canónico |
C(=O)(C(F)(F)F)O.O.[Y+3] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


